molecular formula C20H21N3O4 B7694323 N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide

N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide

Cat. No. B7694323
M. Wt: 367.4 g/mol
InChI Key: RFWYWENKRVKZFG-UHFFFAOYSA-N
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Description

N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a complex and multifaceted condition that affects millions of people worldwide. Despite the availability of various pain medications, many patients still experience inadequate pain relief or suffer from side effects. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is not fully understood. However, it is believed to work by blocking the activity of a specific type of ion channel called the Nav1.7 channel. The Nav1.7 channel is involved in the transmission of pain signals from the periphery to the central nervous system. By blocking this channel, N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide may reduce the transmission of pain signals and thereby reduce pain perception.
Biochemical and Physiological Effects
N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been shown to have a good safety profile in preclinical studies. It does not appear to produce any significant adverse effects on vital organs or physiological functions. N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has also been shown to be well-tolerated in clinical trials, with no serious adverse events reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is its specificity for the Nav1.7 channel. This specificity makes it a promising candidate for the treatment of chronic pain, as it may reduce the risk of side effects associated with non-specific inhibition of ion channels. However, one of the limitations of N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is its relatively short half-life, which may limit its efficacy in some patients.

Future Directions

There are several future directions for the development of N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide and related compounds. One direction is the optimization of the pharmacokinetic properties of N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide to improve its efficacy and duration of action. Another direction is the development of combination therapies that target multiple pain pathways to achieve better pain relief. Additionally, the identification of biomarkers that predict response to N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide may help to personalize treatment and improve patient outcomes. Overall, N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide represents a promising new approach to the treatment of chronic pain, and further research is needed to fully realize its potential.
Conclusion
N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of chronic pain. Its specificity for the Nav1.7 channel makes it a promising candidate for the treatment of chronic pain, and it has been shown to have a good safety profile in preclinical and clinical studies. However, further research is needed to optimize its pharmacokinetic properties and identify biomarkers that predict response to treatment. Overall, N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide represents a promising new approach to the treatment of chronic pain, and it has the potential to improve the lives of millions of people worldwide.

Synthesis Methods

N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is synthesized using a multi-step process that involves several chemical reactions. The synthesis starts with the preparation of 5-(p-tolyl)-1,2,4-oxadiazole-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-methoxy-4-(2-hydroxyethoxy)phenol to form the intermediate product. The intermediate is then reacted with N-ethylglycine to obtain N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide.

Scientific Research Applications

N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been extensively studied in preclinical models of chronic pain. In animal models, N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been shown to reduce pain behavior in various pain models, including neuropathic pain, inflammatory pain, and osteoarthritis pain. N-ethyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has also been shown to reduce pain hypersensitivity and improve quality of life in animal models of chronic pain.

properties

IUPAC Name

N-ethyl-2-[2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-4-21-18(24)12-26-16-10-9-15(11-17(16)25-3)19-22-20(27-23-19)14-7-5-13(2)6-8-14/h5-11H,4,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWYWENKRVKZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

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